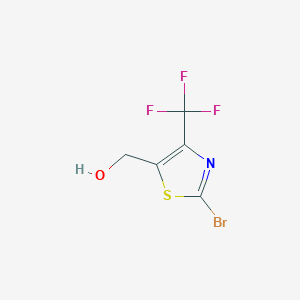

(2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol

CAS No.:

Cat. No.: VC13520979

Molecular Formula: C5H3BrF3NOS

Molecular Weight: 262.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H3BrF3NOS |

|---|---|

| Molecular Weight | 262.05 g/mol |

| IUPAC Name | [2-bromo-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol |

| Standard InChI | InChI=1S/C5H3BrF3NOS/c6-4-10-3(5(7,8)9)2(1-11)12-4/h11H,1H2 |

| Standard InChI Key | XPLFKUSLUCCGEX-UHFFFAOYSA-N |

| SMILES | C(C1=C(N=C(S1)Br)C(F)(F)F)O |

| Canonical SMILES | C(C1=C(N=C(S1)Br)C(F)(F)F)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a five-membered thiazole ring () with three substituents:

-

Bromine at position 2, enhancing electrophilic substitution reactivity.

-

Trifluoromethyl group () at position 4, contributing to metabolic stability and lipophilicity.

-

Hydroxymethyl group () at position 5, enabling hydrogen bonding and solubility in polar solvents .

The trifluoromethyl group’s strong electron-withdrawing effect polarizes the thiazole ring, influencing its electronic distribution and reactivity.

Physical Properties

Key physical properties inferred from analogous compounds include:

| Property | Value |

|---|---|

| Density | ~1.9 g/cm³ |

| Boiling Point | ~180–185°C (extrapolated) |

| Flash Point | ~64°C |

| LogP (Partition Coefficient) | ~2.50 (moderate lipophilicity) |

| Solubility | Low in water; soluble in DMSO, chloroform |

These properties align with structurally related thiazole derivatives, where the trifluoromethyl group increases volatility and the hydroxymethyl group enhances polarity .

Synthesis and Reaction Pathways

Reaction Chemistry

-

Nucleophilic Substitution: Bromine at position 2 can be replaced by amines, alkoxides, or organometallic reagents.

-

Oxidation: The hydroxymethyl group oxidizes to a carboxylic acid using KMnO or other strong oxidizers.

-

Esterification: Reaction with acyl chlorides forms esters, enhancing lipophilicity for drug delivery applications .

Biological and Industrial Applications

Agrochemical Uses

The trifluoromethyl group’s stability under environmental conditions makes the compound a candidate for herbicides and fungicides.

Materials Science

-

Liquid Crystals: Thiazole derivatives are used in display technologies due to their mesogenic properties.

-

Coordination Chemistry: The sulfur and nitrogen atoms can ligate metal ions, forming catalysts or sensors .

| Exposure Route | First Aid Measures |

|---|---|

| Skin Contact | Wash with water for 15 minutes; seek medical attention. |

| Inhalation | Move to fresh air; administer oxygen if needed. |

| Eye Contact | Flush with water for 15 minutes; consult ophthalmologist. |

Storage at 2–8°C in sealed containers under inert atmosphere is recommended .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume